molecular formula C19H18ClN7O B12153651 4-chloro-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-3-(1H-tetrazol-1-yl)benzamide

4-chloro-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12153651
M. Wt: 395.8 g/mol
InChI Key: WMUVEKVTGGXGEP-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzimidazole core, a tetrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and tetrazole rings.

    Reduction: Reduction reactions can target the nitro groups if present on the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN₃) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and tetrazole rings can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to the active sites of enzymes or receptors . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and have similar biological activities.

    Tetrazole Derivatives: Compounds such as losartan and valsartan contain the tetrazole ring and are used as antihypertensive agents.

Uniqueness

What sets 4-chloro-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-3-(1H-tetrazol-1-yl)benzamide apart is the combination of the benzimidazole and tetrazole rings within a single molecule, which can provide a unique set of interactions and biological activities not seen in compounds containing only one of these moieties .

Properties

Molecular Formula

C19H18ClN7O

Molecular Weight

395.8 g/mol

IUPAC Name

4-chloro-N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H18ClN7O/c1-11(2)7-18-23-15-6-4-13(9-16(15)24-18)22-19(28)12-3-5-14(20)17(8-12)27-10-21-25-26-27/h3-6,8-11H,7H2,1-2H3,(H,22,28)(H,23,24)

InChI Key

WMUVEKVTGGXGEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)N4C=NN=N4

Origin of Product

United States

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